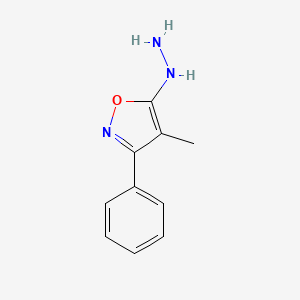

5-Hydrazinyl-4-methyl-3-phenylisoxazole

Description

5-Hydrazinyl-4-methyl-3-phenylisoxazole (CAS: 18336-75-9) is a heterocyclic compound featuring an isoxazole core substituted with a hydrazinyl group at position 5, a methyl group at position 4, and a phenyl ring at position 2. Its molecular formula is C₁₁H₁₂N₃O, and it serves as a precursor for synthesizing fused heterocycles, such as thiadiazoles and triazoles, which are explored for antitumor, antimicrobial, and anti-inflammatory applications .

The hydrazinyl group enhances nucleophilic reactivity, facilitating condensation reactions with carbonyl compounds or electrophilic reagents. This reactivity is critical for generating libraries of derivatives with tailored pharmacological profiles.

Propriétés

Numéro CAS |

25388-07-2 |

|---|---|

Formule moléculaire |

C10H11N3O |

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

(4-methyl-3-phenyl-1,2-oxazol-5-yl)hydrazine |

InChI |

InChI=1S/C10H11N3O/c1-7-9(13-14-10(7)12-11)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |

Clé InChI |

QLIYEZSWMPHVLC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(ON=C1C2=CC=CC=C2)NN |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-4-methyl-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-phenylisoxazole-3-carbohydrazide with hydrazine hydrate in refluxing methanolic conditions for 3-5 hours . This method ensures the formation of the desired hydrazinyl derivative with high purity.

Industrial Production Methods

While specific industrial production methods for 5-Hydrazinyl-4-methyl-3-phenylisoxazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydrazinyl-4-methyl-3-phenylisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity : Research has highlighted the anticancer potential of 5-Hydrazinyl-4-methyl-3-phenylisoxazole derivatives. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the isoxazole ring can enhance the antiproliferative activity of these compounds, making them promising candidates for further development in cancer therapies .

Antimicrobial Properties : The compound has also demonstrated antimicrobial activities against a range of pathogens. In vitro studies reveal that certain derivatives exhibit potent antibacterial and antifungal properties, suggesting their potential use as therapeutic agents in treating infections .

Anti-inflammatory Effects : Some derivatives of 5-Hydrazinyl-4-methyl-3-phenylisoxazole have been evaluated for their anti-inflammatory effects. These compounds can inhibit key inflammatory pathways, indicating their potential for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity : The compound has been investigated for its efficacy as a pesticide. Studies show that derivatives can effectively control endoparasites and other agricultural pests, offering a promising avenue for sustainable pest management strategies .

Herbicidal Potential : Research indicates that certain isoxazole derivatives may possess herbicidal properties, providing an alternative to traditional herbicides which often have detrimental environmental impacts. This application is particularly relevant in the context of developing eco-friendly agricultural practices .

Material Science Applications

Polymer Chemistry : 5-Hydrazinyl-4-methyl-3-phenylisoxazole has been explored as a building block in polymer synthesis. Its unique chemical structure allows for the formation of novel polymers with enhanced mechanical and thermal properties, which can be utilized in various industrial applications .

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a specific derivative of 5-Hydrazinyl-4-methyl-3-phenylisoxazole showed over 70% inhibition of cell proliferation in MCF-7 breast cancer cells after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Agricultural Efficacy : In field trials, a formulation based on 5-Hydrazinyl-4-methyl-3-phenylisoxazole was tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, highlighting its potential as an effective biopesticide .

- Material Development : Researchers synthesized a series of polymers incorporating 5-Hydrazinyl-4-methyl-3-phenylisoxazole into their structure. The resulting materials exhibited improved tensile strength and thermal stability compared to conventional polymers, suggesting applications in high-performance materials .

Mécanisme D'action

The mechanism of action of 5-Hydrazinyl-4-methyl-3-phenylisoxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparaison Avec Des Composés Similaires

Core Structural Differences

The following table highlights structural distinctions between 5-hydrazinyl-4-methyl-3-phenylisoxazole and related compounds:

Structure-Activity Relationships (SAR)

- Hydrazinyl Group : Critical for antitumor activity. Its absence (e.g., in ethyl carboxylate derivatives) abolishes cytotoxicity .

- Phenyl and Methyl Substituents : Enhance lipophilicity and membrane permeability. Derivatives with electron-withdrawing groups (e.g., p-chlorophenyl) show improved stability but reduced solubility .

- Heterocycle Fusion : Thiadiazole and thiazole derivatives exhibit higher potency than isoxazole alone, likely due to increased π-π stacking with biological targets .

Crystallographic and Physicochemical Properties

- 5-Hydrazinyl-4-methyl-3-phenylisoxazole: Limited crystallographic data, but related compounds like 5-methyl-3-phenylisoxazole-4-carboxylic acid crystallize in a monoclinic system (space group P2₁/n) with π-π interactions stabilizing the lattice .

- Ethyl Isoxazole Carboxylate : Exhibits a planar isoxazole ring with dihedral angles <5° between substituents, favoring crystallinity .

Activité Biologique

5-Hydrazinyl-4-methyl-3-phenylisoxazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

5-Hydrazinyl-4-methyl-3-phenylisoxazole is characterized by its unique isoxazole ring, which contributes to its biological activity. The synthesis typically involves the reaction of hydrazine derivatives with substituted isoxazole compounds under controlled conditions. The following table summarizes key structural features:

| Property | Details |

|---|---|

| Molecular Formula | C10H10N4O |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-hydrazinyl-4-methyl-3-phenylisoxazole |

The biological activity of 5-Hydrazinyl-4-methyl-3-phenylisoxazole can be attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, likely due to its lipophilic nature which enhances membrane permeability.

- Antioxidant Properties : The presence of hydrazine groups may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

The antimicrobial efficacy of 5-Hydrazinyl-4-methyl-3-phenylisoxazole has been evaluated against various pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values obtained from recent studies:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits potent activity against certain bacterial strains, particularly Gram-positive bacteria.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments have been conducted using normal cell lines. The findings suggest that 5-Hydrazinyl-4-methyl-3-phenylisoxazole has a favorable safety profile, with IC50 values indicating low toxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Liver Cells (HepG2) | >100 |

| Human Breast Cancer Cells (MCF7) | 45 |

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of 5-Hydrazinyl-4-methyl-3-phenylisoxazole against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed comparable or superior activity to standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections . -

Research on Antioxidant Properties :

Another investigation focused on the antioxidant capacity of this compound, revealing that it significantly reduces reactive oxygen species (ROS) levels in vitro. This suggests a protective effect against oxidative damage in cellular models . -

Evaluation of Enzyme Inhibition :

A recent study explored the enzyme inhibition properties of 5-Hydrazinyl-4-methyl-3-phenylisoxazole. Results indicated that it effectively inhibits certain enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.